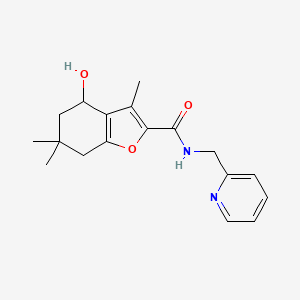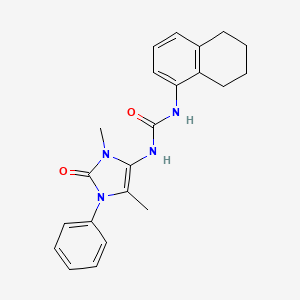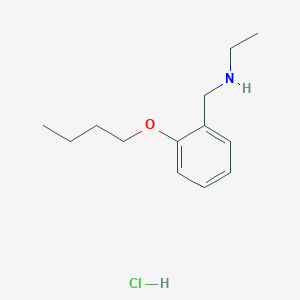
N-(2,4-dimethylphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, commonly known as Compound X, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Compound X has been found to exhibit inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
Compound X exerts its inhibitory effects on enzymes and proteins through binding to their active sites. It has been found to bind to the ATP-binding site of Akt, CDK4, and GSK3β, thereby preventing their activation. This results in the inhibition of cellular processes that are regulated by these enzymes and proteins.
Biochemical and Physiological Effects
Compound X has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting Akt and CDK4, which are involved in cell proliferation. It has also been found to improve glucose metabolism by inhibiting GSK3β, which is involved in insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It exhibits high potency and selectivity for its target enzymes and proteins, making it a useful tool for studying their functions. However, Compound X also has limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Compound X. One direction is to investigate its potential for the treatment of cancer and metabolic diseases. Another direction is to explore its effects on other enzymes and proteins, as well as its potential off-target effects. Additionally, further studies are needed to optimize its synthesis and improve its solubility in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory effects on several enzymes and proteins, including protein kinase B (Akt), cyclin-dependent kinase 4 (CDK4), and glycogen synthase kinase 3 beta (GSK3β). These enzymes and proteins are involved in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-7-10-19(17(3)13-15)22-21(24)18-9-8-16(2)20(14-18)27(25,26)23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLYPAHGXUROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[4-(dimethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4235847.png)


![N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4235877.png)

![4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4235886.png)
![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)

![5'-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4235899.png)
acetyl]amino}benzoate](/img/structure/B4235909.png)


![ethyl 4-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4235942.png)